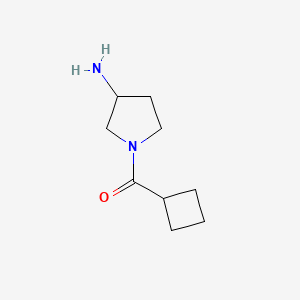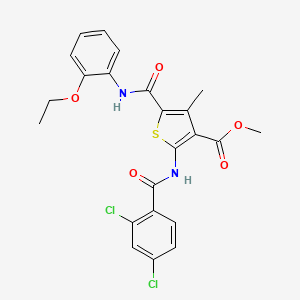
2-Amino-4-(tert-butyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-(tert-butyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile is an organic compound with the molecular formula C12H18N2O2S2 It is a derivative of thiophene, a sulfur-containing heterocycle, and features functional groups such as an amino group, a tert-butyl group, an ethylsulfonyl group, and a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(tert-butyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the thiophene ring, which undergoes functionalization to introduce the tert-butyl and ethylsulfonyl groups. The amino group is then introduced through nucleophilic substitution, and the carbonitrile group is added via a cyanation reaction. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This includes the use of continuous flow reactors, automated systems, and green chemistry principles to minimize waste and energy consumption.
化学反応の分析
Types of Reactions
2-Amino-4-(tert-butyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents and nucleophiles are used under controlled conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.
科学的研究の応用
2-Amino-4-(tert-butyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a bioactive compound.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial purposes.
作用機序
The mechanism of action of 2-Amino-4-(tert-butyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the tert-butyl and ethylsulfonyl groups contribute to hydrophobic interactions. The carbonitrile group can participate in coordination with metal ions or other electrophilic centers. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2-Amino-4-(tert-butyl)thiophene-3-carbonitrile: Lacks the ethylsulfonyl group, which may affect its reactivity and applications.
2-Amino-5-(ethylsulfonyl)thiophene-3-carbonitrile: Lacks the tert-butyl group, which may influence its hydrophobic interactions.
4-(tert-Butyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile: Lacks the amino group, which can alter its ability to form hydrogen bonds.
Uniqueness
2-Amino-4-(tert-butyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile is unique due to the combination of its functional groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it versatile for various applications, from medicinal chemistry to materials science.
特性
分子式 |
C11H16N2O2S2 |
|---|---|
分子量 |
272.4 g/mol |
IUPAC名 |
2-amino-4-tert-butyl-5-ethylsulfonylthiophene-3-carbonitrile |
InChI |
InChI=1S/C11H16N2O2S2/c1-5-17(14,15)10-8(11(2,3)4)7(6-12)9(13)16-10/h5,13H2,1-4H3 |
InChIキー |
FSRYJFJMDONLJP-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C1=C(C(=C(S1)N)C#N)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-4-methyl-6-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine](/img/structure/B12073261.png)



![2-(ethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2,3,4,5-tetrahydro-1H-purin-6-one](/img/structure/B12073294.png)
![{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propyl)amine](/img/structure/B12073299.png)
![1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-ol](/img/structure/B12073305.png)
![4-Amino-1-[2-deoxy-5-O-(4-methylbenzoyl)-beta-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B12073317.png)
![6-(m-tolyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12073318.png)





